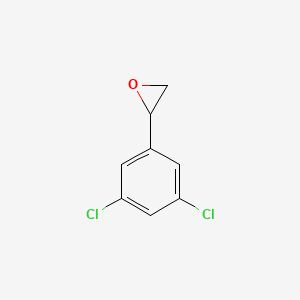

2-(3,5-Dichlorophenyl)oxirane

Description

Academic Significance of Oxirane Heterocycles in Organic Chemistry

Oxiranes are three-membered cyclic ethers that possess significant ring strain, making them highly reactive intermediates in organic synthesis. nih.govlibretexts.org This inherent reactivity allows for the facile formation of a wide array of functional groups through stereospecific ring-opening reactions. libretexts.orglibretexts.org The ability to convert alkenes into epoxides, which can then be transformed into diols, amino alcohols, and other valuable difunctionalized compounds, underscores their importance as versatile building blocks. nih.govlibretexts.org Many natural products and biologically active molecules feature an oxirane ring, further highlighting their significance in medicinal and synthetic chemistry.

Contextualization of Dichlorophenyl Functionality within Organic Compounds

The presence of a dichlorophenyl group on an organic molecule significantly influences its physical and chemical properties. The chlorine atoms are electron-withdrawing, which can impact the electron density and reactivity of adjacent functional groups. In the context of an oxirane, the dichlorophenyl substituent can affect the electrophilicity of the epoxide carbons, thereby influencing the regioselectivity of ring-opening reactions. Furthermore, the lipophilicity and metabolic stability of a compound can be modified by the presence of a dichlorophenyl moiety, a strategy often employed in the design of agrochemicals and pharmaceuticals.

Structure

2D Structure

3D Structure

Properties

CAS No. |

78982-97-5 |

|---|---|

Molecular Formula |

C8H6Cl2O |

Molecular Weight |

189.04 g/mol |

IUPAC Name |

2-(3,5-dichlorophenyl)oxirane |

InChI |

InChI=1S/C8H6Cl2O/c9-6-1-5(8-4-11-8)2-7(10)3-6/h1-3,8H,4H2 |

InChI Key |

PUIRZUUEOCYTBV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)C2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 3,5 Dichlorophenyl Oxirane

Epoxidation of Olefinic Precursors

The most direct and common method for synthesizing 2-(3,5-dichlorophenyl)oxirane is through the epoxidation of its corresponding olefin precursor, 3,5-dichlorostyrene. This transformation involves the addition of a single oxygen atom across the double bond of the alkene.

Peroxyacid-Mediated Epoxidation Pathways

Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are widely used reagents for the epoxidation of alkenes. masterorganicchemistry.comsaskoer.caquora.commychemblog.com The reaction proceeds via a concerted mechanism where the peroxyacid delivers an oxygen atom to the alkene, forming the epoxide and a carboxylic acid byproduct. chemistrytalk.orglibretexts.org This method is known for its reliability and stereospecificity, meaning the stereochemistry of the starting alkene is retained in the epoxide product. quora.comlibretexts.org For the synthesis of this compound, 3,5-dichlorostyrene is treated with a peroxyacid like m-CPBA in an inert solvent. masterorganicchemistry.commychemblog.com The electrophilic oxygen of the peroxyacid attacks the nucleophilic double bond of the styrene (B11656) derivative, leading to the formation of the desired oxirane ring in a single step. chemistrytalk.org The reaction is generally efficient, although the presence of electron-withdrawing chlorine atoms on the phenyl ring can decrease the nucleophilicity of the double bond, potentially requiring slightly harsher reaction conditions compared to unsubstituted styrene.

Organocatalytic Epoxidation using Activated Ketones and Peroxides

An alternative to traditional peroxyacid methods is the use of organocatalytic systems, which often employ a ketone as a catalyst in conjunction with a stoichiometric oxidant like potassium peroxymonosulfate (B1194676) (Oxone®) or hydrogen peroxide. wikipedia.orgnih.gov In this approach, the ketone reacts with the oxidant to form a highly reactive dioxirane (B86890) intermediate in situ. wikipedia.orgpnas.org This dioxirane then acts as the oxygen-transfer agent to the alkene. Fructose-derived ketones, as pioneered by Shi and coworkers, have proven to be particularly effective catalysts for the asymmetric epoxidation of a variety of alkenes, including styrenes. wikipedia.orgpnas.orgsigmaaldrich.com While these methods are primarily celebrated for their ability to induce enantioselectivity, they also provide a general and efficient pathway for the synthesis of racemic epoxides under mild conditions. nih.govroyalsocietypublishing.org The epoxidation of 3,5-dichlorostyrene would proceed by generating the catalytic dioxirane, which then transfers an oxygen atom to the double bond to yield this compound.

Visible-Light-Mediated Catalyst-Free Epoxidation Strategies

Recent advancements in photochemistry have led to the development of visible-light-mediated epoxidation reactions. researchgate.netnih.govmdpi.com Some of these methods operate without the need for a metal catalyst, offering a greener alternative. shokubai.org For instance, the photocatalytic oxidation of styrenes can be achieved using heterogeneous, metal-free photocatalysts like covalent triazine frameworks in water. nih.gov These systems can generate reactive oxygen species under visible light irradiation, which then epoxidize the alkene. Another strategy involves the use of α-diketones as photosensitizers, which, upon irradiation in the presence of oxygen, can lead to the formation of epoxides. acs.org While specific examples for 3,5-dichlorostyrene are not extensively detailed, the general applicability of these methods to styrene derivatives suggests their potential for the synthesis of this compound. researchgate.net These catalyst-free or metal-free approaches are advantageous due to their mild reaction conditions and reduced environmental impact. shokubai.orgnih.gov

Halohydrin Formation and Subsequent Cyclization

An alternative two-step approach to epoxides involves the formation of a halohydrin intermediate followed by an intramolecular cyclization. pressbooks.pub In the first step, 3,5-dichlorostyrene is reacted with a source of hypohalous acid (e.g., N-bromosuccinimide or N-chlorosuccinimide in the presence of water) to form a 2-halo-1-(3,5-dichlorophenyl)ethanol. This reaction proceeds via electrophilic addition to the alkene. In the subsequent step, the halohydrin is treated with a base. The base deprotonates the hydroxyl group, and the resulting alkoxide undergoes an intramolecular Williamson ether synthesis (an SN2 reaction), displacing the adjacent halide to form the epoxide ring. pressbooks.pub This method provides a reliable route to this compound and is particularly useful when direct epoxidation methods are not suitable.

Epoxide Synthesis via Sulfonium (B1226848) Ylide Chemistry with Carbonyl Compounds

The Johnson-Corey-Chaykovsky reaction offers a fundamentally different approach to epoxide synthesis, starting from a carbonyl compound rather than an alkene. wikipedia.orgadichemistry.com This reaction involves the treatment of an aldehyde or ketone with a sulfur ylide, such as dimethylsulfoxonium methylide or dimethylsulfonium methylide. adichemistry.comorganic-chemistry.org To synthesize this compound via this method, the starting material would be 3,5-dichlorobenzaldehyde. The sulfur ylide acts as a nucleophile, adding to the carbonyl carbon of the aldehyde. adichemistry.com The resulting betaine (B1666868) intermediate then undergoes an intramolecular displacement, with the oxygen anion attacking the carbon bearing the sulfonium group, which acts as a good leaving group, to form the epoxide ring. wikipedia.org This reaction is known for its high efficiency and is a powerful tool for the formation of three-membered rings. wikipedia.orgresearchgate.net The choice between dimethylsulfoxonium methylide and dimethylsulfonium methylide can sometimes influence the reaction outcome, particularly with α,β-unsaturated carbonyls, though for a simple aromatic aldehyde like 3,5-dichlorobenzaldehyde, both are generally effective. pku.edu.cn

Stereoselective and Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure epoxides is of great importance, as the stereochemistry of the epoxide can dictate the stereochemistry of subsequent products. Several strategies have been developed for the asymmetric epoxidation of styrenes, which are applicable to the synthesis of chiral this compound.

Chiral Catalysts: Asymmetric epoxidation is often achieved using chiral catalysts. niscpr.res.in Salen-metal complexes (e.g., with manganese or chromium) and chiral porphyrin complexes have been extensively studied for the epoxidation of styrenes, in some cases achieving high enantioselectivity. pnas.orgglobalresearchonline.net Similarly, the aforementioned organocatalytic epoxidation using chiral ketones derived from carbohydrates (Shi epoxidation) is a premier method for achieving high enantiomeric excess in the epoxidation of unfunctionalized alkenes. wikipedia.orgsigmaaldrich.com Chiral phase-transfer catalysts have also been designed for the enantioselective epoxidation of certain unsaturated systems. organic-chemistry.org

Chiral Sulfonium Ylides: The Johnson-Corey-Chaykovsky reaction can also be rendered asymmetric by using a chiral sulfur ylide. mdpi.com In this approach, a sulfide (B99878) containing a chiral auxiliary is used to generate a chiral sulfonium salt. Deprotonation yields a chiral ylide, which then reacts with the aldehyde (3,5-dichlorobenzaldehyde) to produce the epoxide with a degree of enantioselectivity. mdpi.comorganic-chemistry.org

The development of these stereoselective methods allows for the controlled synthesis of a specific enantiomer of this compound, which is crucial for applications in fields like pharmaceutical synthesis where chirality is a key factor. mdpi.comresearchgate.net

Research Findings Summary

| Synthetic Method | Precursor(s) | Key Reagents/Catalysts | General Yield/Selectivity | Reference(s) |

| Peroxyacid Epoxidation | 3,5-Dichlorostyrene | m-CPBA, Peroxyacetic acid | Generally good yields, stereospecific. | masterorganicchemistry.comquora.commychemblog.com |

| Organocatalytic Epoxidation | 3,5-Dichlorostyrene | Ketone catalyst, Oxone®/H₂O₂ | Good to excellent yields. Can be highly enantioselective with chiral ketones. | wikipedia.orgpnas.orgnih.gov |

| Halohydrin Cyclization | 3,5-Dichlorostyrene | 1. NBS/H₂O 2. Base (e.g., NaOH) | Good yields over two steps. | pressbooks.pub |

| Corey-Chaykovsky Reaction | 3,5-Dichlorobenzaldehyde | Dimethylsulfoxonium methylide | High efficiency. Can be made enantioselective with chiral ylides. | wikipedia.orgadichemistry.commdpi.com |

| Asymmetric Epoxidation | 3,5-Dichlorostyrene | Chiral Salen-Mn complexes, Shi catalyst | Variable to high enantioselectivity (ee). | wikipedia.orgpnas.orgglobalresearchonline.net |

Enantioselective Epoxidation Utilizing Chiral Catalysts

The enantioselective epoxidation of the precursor, 3,5-dichlorostyrene, is a primary route to obtaining enantiomerically pure this compound. This transformation is typically achieved using chiral catalysts that can differentiate between the two prochiral faces of the alkene. Significant progress has been made using chiral ketone-derived dioxiranes and metal-based catalysts, such as manganese-salen complexes.

Chiral dioxiranes, generated in situ from a ketone catalyst and a stoichiometric oxidant like Oxone (potassium peroxymonosulfate), have proven to be highly effective for the asymmetric epoxidation of a variety of styrenes. nih.gov The enantioselectivity of these reactions is influenced by the structure of the chiral ketone. For instance, fructose-derived ketones and oxazolidinone-bearing ketones have demonstrated considerable success. nih.gov Studies on various substituted styrenes indicate that high enantiomeric excesses (ee) can be achieved. While specific data for 3,5-dichlorostyrene is not extensively reported, the trends observed for other dichlorostyrene (B3053091) isomers and styrenes with electron-withdrawing groups suggest that high enantioselectivity is attainable. For example, the epoxidation of 3-chlorostyrene (B1584043) and 4-chlorostyrene (B41422) using a chiral ketone catalyst can yield the corresponding epoxides with high ee.

Manganese(III)-salen complexes are another powerful class of catalysts for the asymmetric epoxidation of unfunctionalized alkenes, including styrenes. libretexts.org These catalysts, in combination with an oxidant such as sodium hypochlorite (B82951) or a peroxy acid, can achieve good to excellent enantioselectivity. The steric and electronic properties of the salen ligand are crucial in determining the stereochemical outcome of the reaction. Research on various styrene derivatives has shown that these catalysts are effective for a broad range of substrates.

Below is a table summarizing the enantioselective epoxidation of various substituted styrenes using different catalytic systems, which provides a strong indication of the expected outcomes for 3,5-dichlorostyrene.

| Substrate | Catalyst System | Oxidant | Enantiomeric Excess (ee) (%) | Reference |

| Styrene | Chiral Ketone | Oxone | up to 87 | imperial.ac.uk |

| 3-Chlorostyrene | Chiral Ketone | Oxone | High | nih.gov |

| 4-Chlorostyrene | Chiral Ketone | Oxone | High | nih.gov |

| Styrene | Mn(III)-salen | NaOCl | up to 80 | libretexts.org |

| α-Methylstyrene | Heterogeneous Mn(salen) | PPNO | 79.7 | liv.ac.uk |

| cis-β-Methylstyrene | Heterogeneous Mn(salen) | PPNO | 94.9 (cis-epoxide) | liv.ac.uk |

This table is illustrative and compiles data from various sources to show the general efficacy of these catalytic systems for substituted styrenes. Specific conditions and catalyst structures vary.

Control of Diastereoselectivity in Epoxidation Reactions

Diastereoselectivity in epoxidation becomes a critical consideration when the substrate already possesses a chiral center. The goal is to control the formation of one diastereomer of the epoxide over the other. This control is typically achieved through the influence of the existing stereocenter, which directs the approach of the oxidizing agent to one face of the double bond. A common strategy involves the use of allylic alcohols as precursors, where the hydroxyl group can coordinate to the catalyst and direct the epoxidation.

The Sharpless asymmetric epoxidation is a classic example of a highly diastereoselective and enantioselective reaction of allylic alcohols. libretexts.org In this reaction, a titanium isopropoxide catalyst, a chiral tartrate ligand, and a hydroperoxide are used to deliver the oxygen atom to a specific face of the alkene, dictated by the chirality of the tartrate and the orientation of the allylic alcohol. While this specific methodology is for allylic alcohols, the underlying principle of a directing group influencing the stereochemical outcome is broadly applicable.

For a substrate containing a 3,5-dichlorophenyl group and a nearby chiral center, such as a chiral allylic alcohol, the diastereoselectivity of epoxidation would be governed by the interplay between the directing group and the steric and electronic nature of the 3,5-dichlorophenyl moiety. For example, in the epoxidation of a chiral allylic alcohol bearing a 3,5-dichlorophenyl group at a different position, the hydroxyl group would be expected to direct the epoxidation to the syn or anti face, depending on the catalyst system employed. d-nb.infonih.gov

The general principles of diastereoselective epoxidation can be summarized as follows:

Substrate Control: An existing stereocenter in the molecule can sterically hinder one face of the alkene, leading to preferential attack of the oxidant on the less hindered face.

Directing Groups: Functional groups, such as hydroxyl or amino groups, can coordinate to the epoxidation catalyst and direct the delivery of the oxygen atom to a specific face of the double bond. This is a powerful tool for achieving high diastereoselectivity. rsc.org

Catalyst Control: The choice of a chiral catalyst can override the directing effect of a substrate's existing stereocenter, allowing for the selective formation of either diastereomer.

Reaction Mechanisms and Chemical Reactivity of 2 3,5 Dichlorophenyl Oxirane

Oxirane Ring-Opening Reactions

The high reactivity of epoxides, including 2-(3,5-Dichlorophenyl)oxirane, is a direct consequence of the significant ring strain in the three-membered ether ring. jsynthchem.com This strain is relieved during ring-opening reactions, which can be initiated by either nucleophiles or acids. The electron-withdrawing nature of the 3,5-dichlorophenyl group further enhances the electrophilicity of the epoxide carbons, making them more susceptible to nucleophilic attack.

Nucleophilic Attack Pathways

Nucleophilic ring-opening of epoxides can proceed through different pathways depending on the reaction conditions, particularly the pH. researchgate.net These reactions generally follow an S\textsubscript{N}2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a new bond. libretexts.org

Under basic or neutral conditions, the ring-opening of unsymmetrical epoxides is primarily governed by sterics. d-nb.info The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring. libretexts.org For this compound, this would be the carbon atom further from the bulky 3,5-dichlorophenyl group. This regioselectivity is a hallmark of the S\textsubscript{N}2 reaction mechanism, where the approach of the nucleophile is sensitive to steric hindrance. jsynthchem.comlibretexts.org

A variety of basic nucleophiles can be employed for the ring-opening of epoxides, including amines, hydrides, Grignard reagents, and acetylide anions. libretexts.org

In acidic media, the reaction mechanism for epoxide ring-opening becomes more complex and can exhibit characteristics of both S\textsubscript{N}1 and S\textsubscript{N}2 pathways. libretexts.orgpressbooks.pub The first step involves the protonation of the epoxide oxygen, which makes the ring more reactive towards nucleophilic attack. jsynthchem.comlibretexts.org This protonation also leads to a partial positive charge on the carbon atoms of the epoxide ring.

The regioselectivity under acidic conditions is dictated by electronic factors. d-nb.info The nucleophile will preferentially attack the carbon atom that can better stabilize the developing positive charge. In the case of this compound, the benzylic carbon (the carbon attached to the phenyl ring) is more capable of stabilizing a positive charge due to resonance with the aromatic ring. Therefore, under acidic conditions, nucleophilic attack is more likely to occur at the more substituted carbon atom. libretexts.orgpressbooks.pub This preference for attack at the more substituted carbon is a characteristic feature of reactions with S\textsubscript{N}1 character. libretexts.org

The ring-opening of epoxides via an S\textsubscript{N}2 mechanism is a stereospecific reaction. youtube.com The nucleophile attacks the carbon atom from the side opposite to the C-O bond, resulting in an inversion of configuration at the site of attack. youtube.comstackexchange.com If the reaction occurs at a chiral center, this inversion of stereochemistry is a predictable outcome. youtube.com When the nucleophile attacks a carbon that is not a stereocenter, the stereochemistry of other chiral centers in the molecule is retained. youtube.com

The trans-stereochemistry of the two hydroxyl groups in the diol product resulting from the hydrolysis of an epoxide is a direct consequence of this backside attack. libretexts.org

Aminolysis to Form β-Amino Alcohols: The reaction of epoxides with amines, known as aminolysis, is a widely used method for the synthesis of β-amino alcohols. rroij.comrsc.org These compounds are valuable building blocks in medicinal chemistry. rsc.org The reaction can be carried out with various amines, including primary and secondary amines, and can be catalyzed by acids or bases. rroij.com In the context of this compound, aminolysis would lead to the formation of 2-amino-1-(3,5-dichlorophenyl)ethanol (B1275484) derivatives. The regioselectivity of the reaction would follow the principles outlined above, depending on the reaction conditions. For instance, using an excess of isopropylamine (B41738) is crucial for the complete consumption of the epoxide in some cases. rsc.orgrsc.org

Azide (B81097) Addition: The azide ion (N₃⁻) is an excellent nucleophile for epoxide ring-opening reactions. masterorganicchemistry.comcmu.edu The resulting azido (B1232118) alcohols are versatile intermediates that can be further transformed, for example, into amines via reduction or into triazoles via "click chemistry". masterorganicchemistry.combaseclick.eu The reaction of epoxides with sodium azide can be performed in aqueous media, and the regioselectivity can be controlled by adjusting the pH. cmu.edu Under basic conditions, the azide ion attacks the less substituted carbon, while under acidic conditions, the attack occurs at the more substituted carbon. cmu.edu This pH-controlled regioselectivity provides a useful synthetic tool. cmu.edu

Table 1: Regioselectivity of Nucleophilic Ring-Opening of Unsymmetrical Epoxides

| Condition | Primary Factor | Site of Nucleophilic Attack |

|---|---|---|

| Basic/Neutral | Steric Hindrance | Less substituted carbon |

| Acidic | Electronic (Carbocation Stability) | More substituted carbon |

Catalytic Facilitation of Ring Opening

Various catalysts can be employed to facilitate the ring-opening of epoxides, enhancing reaction rates and influencing selectivity. rroij.com

Lewis Acids: Lewis acids such as iron(III) chloride (FeCl₃) can catalyze the regioselective ring-opening of aryl oxiranes. rsc.org They activate the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack. rsc.org

Brønsted Acids: Dilute aqueous acids can facilitate the hydrolysis of epoxides to form 1,2-diols. pressbooks.pub

Solid Acid Catalysts: Heterogeneous catalysts like mesoporous aluminosilicates have been shown to be efficient in catalyzing the ring-opening of epoxides with alcohols to produce β-alkoxyalcohols under mild conditions. researchgate.net

Organocatalysts: Chiral organocatalysts can be used to achieve enantioselective epoxidation of alkenes, and the resulting epoxides can then undergo ring-opening reactions in a one-pot process to produce chiral β-amino alcohols. rsc.orgrsc.org

Metal-Catalyzed Ring Opening

The ring-opening of epoxides is a fundamental transformation in organic synthesis, and the use of metal catalysts provides a powerful tool for achieving high regio- and stereoselectivity. In the case of aryl oxiranes like this compound, metal catalysts can activate the epoxide ring, facilitating nucleophilic attack.

For instance, iron(III) chloride (FeCl₃) has been shown to be an effective catalyst for the regioselective ring-opening of aryl oxiranes. rsc.org The reaction of an aryl oxirane with a nucleophile, such as 4-hydroxycoumarin, in the presence of FeCl₃ proceeds through the coordination of the Lewis acidic metal to the epoxide oxygen. This coordination polarizes the C-O bonds, making the benzylic carbon more susceptible to nucleophilic attack. The attack occurs at the less sterically hindered site, leading to a specific regioisomer. rsc.org Following the ring-opening, subsequent dehydration and cyclization can lead to the formation of more complex heterocyclic systems, such as furo[3,2-c]coumarins. rsc.org

Other metal-based Lewis acids, such as zinc(II) perchlorate (B79767) hexahydrate (Zn(ClO₄)₂·6H₂O), have also been employed to catalyze the ring-opening of epoxides with various nucleophiles. beilstein-journals.org The choice of metal catalyst can significantly influence the regioselectivity of the reaction. For example, in the ring-opening of N-protected aminocyclopentene epoxides, the coordination of the Lewis acid to both the epoxide oxygen and the nitrogen of the protecting group can direct the nucleophilic attack to a specific carbon atom. beilstein-journals.org

The table below summarizes the effect of different metal catalysts on the ring-opening of related epoxides, highlighting the catalyst, nucleophile, and resulting product type.

| Catalyst | Nucleophile | Product Type | Reference |

| Iron(III) chloride (FeCl₃) | 4-hydroxycoumarin | Furo[3,2-c]coumarins | rsc.org |

| Zinc(II) perchlorate hexahydrate (Zn(ClO₄)₂·6H₂O) | Amines | Diaminocyclopentanols | beilstein-journals.org |

| Magnesium bromide (MgBr₂) | Bromide ion | Bromohydrins | ysu.am |

| (salen)CrN₃ | Azide (from TMSN₃) | Azido alcohols | researchgate.net |

| (salen)Co(III) | Water | Diols | researchgate.net |

Organocatalytic Ring Opening

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, often offering milder reaction conditions and avoiding the use of potentially toxic metals. nih.gov The ring-opening of epoxides can be effectively catalyzed by various organic molecules.

One notable example is the aza-Payne-type rearrangement of epoxy amines with carbon dioxide, which can be catalyzed by a halide-free pyridinolate-based binary organocatalyst. rsc.orgresearchgate.net This ion pair catalyst, consisting of a hydrogen-bond donor and a hydrogen-bond acceptor, activates the epoxy amine, facilitating the nucleophilic attack of the amine on carbon dioxide and subsequent intramolecular ring-opening of the epoxide to form 5-hydroxymethyl oxazolidinones. rsc.orgresearchgate.net A study demonstrated that a 3,5-dichlorophenyl-substituted epoxy amine successfully underwent this transformation to yield the corresponding oxazolidinone in high yield (80%). rsc.org

Furthermore, solid-supported acid catalysts, such as silica-bonded S-sulfonic acid (SBSSA), have been used for the regioselective ring-opening of epoxides with amines under solvent-free conditions. scielo.org.mx The reaction of styrene (B11656) epoxide, a related aryl oxirane, with aromatic amines in the presence of SBSSA showed high regioselectivity for nucleophilic attack at the benzylic carbon. scielo.org.mx This is attributed to the stabilization of the positive charge at the benzylic position. scielo.org.mx

The table below presents examples of organocatalysts used in the ring-opening of epoxides.

| Organocatalyst | Nucleophile | Product Type | Reference |

| Pyridinolate-based ion pair | Carbon dioxide (with epoxy amine) | Oxazolidinones | rsc.orgresearchgate.net |

| Silica-bonded S-sulfonic acid (SBSSA) | Amines | β-Amino alcohols | scielo.org.mx |

| Mesoporous aluminosilicates | Alcohols | β-Alkoxyalcohols | researchgate.net |

Solvent Effects on Regioselectivity and Stereoselectivity

The choice of solvent can have a profound impact on the regioselectivity and stereoselectivity of epoxide ring-opening reactions. The solvent can influence the stability of charged intermediates and transition states, as well as the solvation of the catalyst and reactants.

In the ring-opening of vinyl epoxides with magnesium bromide (MgBr₂), the solvent system was found to significantly affect the regioselectivity. ysu.am While the reaction in diethyl ether (Et₂O) gave a 4:1 mixture of regioisomers, changing the solvent to acetonitrile (B52724) (CH₃CN) dramatically improved the regioselectivity to 15:1. ysu.am This highlights the importance of solvent optimization in achieving the desired reaction outcome.

Similarly, in the ring-opening of epoxides with amines catalyzed by silica-bonded S-sulfonic acid, performing the reaction under solvent-free conditions resulted in higher yields and shorter reaction times compared to reactions carried out in various solvents. scielo.org.mx While the regioselectivity remained similar, the efficiency of the reaction was greatly enhanced in the absence of a solvent. scielo.org.mx

The table below illustrates the effect of different solvents on the regioselectivity of the ring-opening of a vinyl epoxide with MgBr₂.

| Solvent | Temperature (°C) | Regioselectivity (α-attack:β-attack) | Yield (%) | Reference |

| Et₂O | 0 | 4:1 | 92 | ysu.am |

| CH₂Cl₂ | 0 | 6:1 | 95 | ysu.am |

| THF | 0 | 9:1 | 96 | ysu.am |

| CH₃CN | 0 | 15:1 | 98 | ysu.am |

Intramolecular Transformations and Rearrangements

Beyond intermolecular ring-opening reactions, this compound and its derivatives can undergo intramolecular transformations and rearrangements to form various cyclic structures. These reactions are valuable for the synthesis of complex molecular architectures.

Cyclization Reactions Leading to Fused Ring Systems

Intramolecular cyclization reactions of derivatives of this compound can lead to the formation of fused ring systems. These reactions often involve the generation of a reactive intermediate that subsequently attacks another part of the molecule.

For example, a general strategy for the synthesis of fused furan (B31954) ring systems involves the intramolecular cyclization of unsaturated acyloxy sulfone derivatives. nih.gov While not directly involving this compound, this methodology illustrates a pathway where an epoxide-derived intermediate could potentially cyclize. The key step is the deprotonation of an active methylene (B1212753) group, followed by an intramolecular attack on a carbonyl group, which could be conceptually linked to an epoxide ring. Subsequent dehydration and isomerization can lead to the formation of the fused furan ring. nih.gov

Another relevant transformation is the cascade reaction of 2-aminobenzimidazole (B67599) with ynones, which proceeds through condensation followed by intramolecular 6-endo-dig cyclization to form benzo rsc.orgacs.orgimidazo[1,2-a]pyrimidine derivatives. acs.org A derivative containing a 3,5-dichlorophenyl group was successfully synthesized using this method, demonstrating the compatibility of this substituent pattern with intramolecular cyclization reactions. acs.org

The table below provides examples of intramolecular cyclization reactions leading to fused ring systems.

| Reactant Type | Reaction Conditions | Fused Ring System Formed | Reference |

| Unsaturated acyloxy sulfones | LHMDS, THF | Fused furans | nih.gov |

| 2-Aminobenzimidazole and CF₃-ynones | Ultrasound, solvent-free | Benzo rsc.orgacs.orgimidazo[1,2-a]pyrimidines | acs.org |

| Vinylnitroso compounds | Base | Bridged carbobicyclic compounds | nih.gov |

Rearrangement Pathways Forming Alternative Heterocycles (e.g., Tetrahydrofurans, Aza Heterocycles)

The strained oxirane ring can undergo rearrangement to form other heterocyclic systems. These rearrangements are often catalyzed by acids or Lewis acids.

The rearrangement of vinyl oxiranes to 2,5-dihydrofurans, which can be further reduced to tetrahydrofurans, is a known transformation. google.com This type of rearrangement can be catalyzed by various transition metal complexes.

Furthermore, the reaction of epoxy amines with carbon dioxide, as mentioned in section 3.1.2.2, represents a rearrangement pathway to form aza heterocycles, specifically oxazolidinones. rsc.orgresearchgate.net This reaction involves an initial intermolecular reaction followed by an intramolecular rearrangement and cyclization. The successful synthesis of a 3,5-dichlorophenyl-substituted oxazolidinone highlights the applicability of this rearrangement to derivatives of this compound. rsc.org

The formation of various nitrogen-containing heterocycles is a significant area of research in medicinal chemistry. scholaris.ca While direct examples starting from this compound are not extensively detailed in the provided search results, the reactivity of the epoxide ring makes it a plausible precursor for the synthesis of aza heterocycles through ring-opening with nitrogen nucleophiles followed by further transformations.

Despite a comprehensive search for experimental spectroscopic data for the chemical compound this compound, no publicly available, complete datasets for ¹H NMR, ¹³C NMR, FT-IR, and Raman spectroscopy could be located. Authoritative sources and scholarly articles providing the full spectral characterization required to fulfill the detailed outline of this article are not accessible at this time.

The generation of a thorough and scientifically accurate article with detailed research findings, as per the user's request, is contingent on the availability of this primary data. Without access to the specific chemical shifts, coupling constants, and vibrational frequencies for this compound, the creation of the requested data tables and the in-depth analysis for each subsection of the article cannot be performed.

Therefore, this article cannot be generated at this time due to the lack of necessary experimental data.

Advanced Spectroscopic and Structural Characterization of 2 3,5 Dichlorophenyl Oxirane

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For 2-(3,5-Dichlorophenyl)oxirane, with a chemical formula of C₈H₆Cl₂O, the expected exact mass would be calculated based on the masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), chlorine (³⁵Cl), and oxygen (¹⁶O).

An HRMS analysis would be expected to yield a dataset similar to the hypothetical data presented in Table 1. The measured mass would be compared to the theoretical mass to confirm the elemental composition. The presence of two chlorine atoms would be evident from the characteristic isotopic pattern (M, M+2, M+4 peaks) in the mass spectrum, with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Expected Value |

|---|---|

| Chemical Formula | C₈H₆Cl₂O |

| Theoretical Exact Mass | [Calculated Value] |

| Measured Exact Mass | [Experimental Value] |

| Mass Error (ppm) | [Calculated Difference] |

| Isotopic Pattern | Observed M, M+2, M+4 peaks |

No specific experimental HRMS data for this compound was found in the searched resources.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is an essential technique for determining the three-dimensional arrangement of atoms within a crystal. This method can unambiguously establish the absolute stereochemistry of chiral molecules and provide detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

For this compound, which is a chiral molecule, X-ray crystallography of a single crystal would be necessary to determine the absolute configuration of its stereocenter. The analysis would also reveal the precise geometry of the oxirane ring and the dichlorophenyl group, as well as how the molecules pack together in the crystal lattice.

A crystallographic study would generate a set of data, hypothetically represented in Table 2, that describes the crystal system, space group, and unit cell dimensions.

Table 2: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (ų) | [Calculated Value] |

| Z (Molecules per unit cell) | [Integer Value] |

| Bond Lengths (Å) | C-C, C-O, C-Cl, C-H |

| **Bond Angles (°) ** | Angles within the molecule |

| Torsion Angles (°) | Dihedral angles |

No published X-ray crystal structure for this compound was identified during the literature search.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The absorption spectrum is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

The UV-Vis spectrum of this compound would be expected to show absorption bands arising from π → π* transitions of the dichlorophenyl aromatic ring. The substitution pattern on the benzene (B151609) ring influences the position and intensity of these absorption bands. A typical analysis would involve dissolving the compound in a suitable solvent (e.g., ethanol, cyclohexane) and recording the spectrum.

The expected findings from a UV-Vis spectroscopic analysis are summarized in the hypothetical Table 3.

Table 3: Hypothetical UV-Vis Spectroscopy Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|---|

| [Solvent Name] | [Wavelength 1] | [Value 1] | e.g., π → π* |

Specific experimental UV-Vis spectral data for this compound could not be located in the available literature.

Computational and Theoretical Investigations of 2 3,5 Dichlorophenyl Oxirane

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for its ability to balance accuracy with computational cost, making it well-suited for the study of organic molecules like 2-(3,5-Dichlorophenyl)oxirane. These calculations can predict a variety of molecular properties, from the ground-state geometry to spectroscopic features and reactivity indices.

The initial step in most computational studies is the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the equilibrium structure. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed for this purpose. mdpi.com The optimized structure would reveal the precise spatial arrangement of the dichlorophenyl ring relative to the oxirane ring. It is anticipated that the phenyl ring and the oxirane ring will not be coplanar due to steric hindrance. The key structural parameters, including the C-C and C-O bond lengths within the oxirane ring and the C-Cl bond lengths on the phenyl group, can be accurately predicted.

Interactive Table: Predicted Geometrical Parameters of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (oxirane) | ~1.47 Å |

| Bond Length | C-O (oxirane) | ~1.44 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Angle | C-O-C (oxirane) | ~61.5° |

| Bond Angle | C-C-Cl | ~119.5° |

The electronic properties of a molecule are crucial in determining its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net For this compound, the HOMO is expected to be localized primarily on the dichlorophenyl ring, which is rich in π-electrons, while the LUMO is likely to be distributed over the oxirane ring, particularly the C-O bonds, which are susceptible to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. wolfram.comlibretexts.org In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the oxygen atom of the oxirane ring and the chlorine atoms, indicating their nucleophilic character. Conversely, regions of positive electrostatic potential (colored blue) are anticipated around the hydrogen atoms and the carbon atoms of the oxirane ring, highlighting potential sites for nucleophilic attack. mdpi.com

Interactive Table: Predicted Electronic Properties of this compound

| Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -0.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 6.0 eV | Chemical reactivity and stability |

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. researchgate.net By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. This allows for the assignment of specific vibrational modes to the experimentally observed spectral bands. Key vibrational modes would include the C-H stretching of the aromatic ring, the C-O and C-C stretching of the oxirane ring, and the C-Cl stretching modes. Comparing the computed spectrum with experimental data can serve as a validation of the accuracy of the computational method. ajchem-a.com

Global reactivity descriptors, derived from the HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated to quantify the chemical reactivity of this compound. nih.gov A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. Local reactivity descriptors, such as the Fukui functions, can be employed to identify the most reactive sites within the molecule. For an epoxide, these calculations are expected to confirm that the carbon atoms of the oxirane ring are the primary sites for nucleophilic attack, which is a characteristic reaction of this functional group. nih.gov

Quantum Chemical Modeling of Reaction Mechanisms

Beyond static molecular properties, quantum chemical methods can be used to model the entire course of a chemical reaction, providing a detailed understanding of the underlying mechanism.

A key application of quantum chemical modeling is the investigation of reaction pathways, particularly the ring-opening reactions of epoxides, which can be initiated by either nucleophiles or acids. pleiades.online For this compound, theoretical calculations can be used to model, for example, the SN2-type ring-opening reaction with a nucleophile. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The geometry of the transition state provides insights into the concerted bond-breaking and bond-forming processes. By calculating the energy difference between the reactants and the transition state, the activation energy barrier for the reaction can be determined. researchgate.net A lower activation energy implies a faster reaction rate. These calculations can also elucidate the regioselectivity of the ring-opening, predicting whether the nucleophile will preferentially attack the more or less substituted carbon of the oxirane ring.

Theoretical Understanding of Regioselectivity and Stereoselectivity through Activation Strain Analysis

A comprehensive review of scientific literature reveals a notable absence of specific studies applying Activation Strain Analysis (ASM) to elucidate the regioselectivity and stereoselectivity of reactions involving this compound. The Activation Strain Model, a powerful computational tool for analyzing reaction barriers, decomposes the potential energy surface along a reaction coordinate into the strain energy of the reactants and the interaction energy between them. This methodology provides profound insights into why a particular regio- or stereochemical outcome is favored.

Application of Ab Initio and Semi-Empirical Methods for Molecular Properties

Similarly, there is a scarcity of published research detailing the application of ab initio and semi-empirical methods specifically for the calculation of the molecular properties of this compound. Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, and semi-empirical methods, which incorporate some experimental data to simplify calculations, are fundamental in computational chemistry for predicting a wide range of molecular characteristics.

For this compound, these methods could be employed to determine crucial properties such as:

Optimized molecular geometry: Bond lengths, bond angles, and dihedral angles.

Electronic properties: Dipole moment, molecular electrostatic potential, and charge distribution.

Spectroscopic properties: Theoretical predictions of IR, NMR, and UV-Vis spectra.

Thermodynamic properties: Enthalpy of formation, Gibbs free energy, and entropy.

Synthetic Applications and Derivative Chemistry of 2 3,5 Dichlorophenyl Oxirane

Role as a Versatile Synthetic Intermediate in Multi-Step Organic Syntheses

The reactivity of the epoxide ring, driven by significant ring strain, makes 2-(3,5-Dichlorophenyl)oxirane an excellent electrophile for a wide range of nucleophiles. This property is central to its utility as a synthetic intermediate. The presence of the 3,5-dichlorophenyl moiety also influences the molecule's reactivity and imparts specific physical and chemical properties to the resulting derivatives, often enhancing their biological activity or material characteristics.

In multi-step organic syntheses, this compound serves as a key building block for introducing the 1-(3,5-dichlorophenyl)-2-hydroxyethyl fragment into a larger molecular framework. This is particularly valuable in the synthesis of agrochemicals and pharmaceuticals, where the dichlorophenyl group is a common pharmacophore. The oxirane ring can be opened in a regio- and stereocontrolled manner, allowing for the precise installation of functional groups.

Derivatization Strategies to Construct Diverse Chemical Scaffolds

The chemical versatility of this compound is most evident in the variety of derivatization strategies that can be employed to construct diverse and complex chemical scaffolds. These transformations primarily involve the nucleophilic ring-opening of the epoxide.

Formation of Substituted Alcohols and Diols

The reaction of this compound with a wide array of nucleophiles leads to the formation of substituted β-alcohols. This ring-opening can be catalyzed by both acids and bases. libretexts.org Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the oxirane ring. uni.edu

Common nucleophiles employed in these reactions include:

Alcohols and Phenols: In the presence of a suitable catalyst, alcohols and phenols can open the epoxide ring to yield the corresponding β-alkoxy or β-phenoxy alcohols. These reactions are crucial for introducing ether linkages into the molecular structure.

Amines: The reaction with primary and secondary amines is a straightforward method for the synthesis of β-amino alcohols. researchgate.net These compounds are valuable intermediates in the synthesis of various biologically active molecules. The reaction is generally regioselective, with the amine attacking the terminal carbon of the epoxide.

Water: Hydrolysis of the epoxide, typically under acidic or basic conditions, leads to the formation of the corresponding 1,2-diol, 1-(3,5-dichlorophenyl)ethane-1,2-diol. libretexts.org

The table below summarizes some of the key ring-opening reactions to form substituted alcohols and diols.

| Nucleophile | Product Type | General Reaction Conditions |

| Alcohols (ROH) | β-Alkoxy alcohol | Acidic or basic catalysis |

| Phenols (ArOH) | β-Phenoxy alcohol | Basic catalysis |

| Amines (RNH2, R2NH) | β-Amino alcohol | Neat or in a polar solvent |

| Water (H2O) | 1,2-Diol | Acidic or basic catalysis |

Synthesis of Complex Heterocyclic Ring Systems

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. The epoxide ring can act as a linchpin in cyclization reactions, leading to the formation of new ring systems.

A particularly important application is in the synthesis of 1,2,4-triazole (B32235) derivatives, a class of compounds known for their broad-spectrum fungicidal activity. The reaction of this compound with 1H-1,2,4-triazole in the presence of a base is a key step in the synthesis of several potent fungicides. The reaction proceeds via nucleophilic attack of the triazole nitrogen on the epoxide ring, followed by protonation to yield a 1-(3,5-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol derivative. This intermediate can then be further modified to produce the final fungicidal agent.

Development and Characterization of Structural Analogs for Structure-Property Relationship Studies

The 3,5-dichlorophenyl moiety is a common feature in many commercial pesticides. By using this compound as a starting material, chemists can systematically synthesize a variety of structural analogs to probe structure-activity relationships (SAR). These studies are crucial for optimizing the desired properties of a molecule, such as its efficacy, selectivity, and environmental profile.

An important example of a structural analog derived from a this compound precursor is the herbicide Tridiphane. Tridiphane, chemically known as 2-(3,5-Dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane, demonstrates how modification of the oxirane ring can lead to compounds with distinct biological activities. The introduction of the trichloroethyl group significantly alters the molecule's properties, highlighting the importance of the oxirane as a scaffold for derivatization.

By systematically varying the substituents on the phenyl ring or by introducing different functional groups through the ring-opening of the epoxide, researchers can gain valuable insights into the molecular features that govern a compound's biological or material properties. This information is essential for the rational design of new and improved chemical entities.

Q & A

Q. What are the established synthetic routes for 2-(3,5-Dichlorophenyl)oxirane, and what analytical techniques validate its purity?

Methodological Answer: The synthesis of this compound (Tridiphane) typically involves epoxidation of its precursor, 3,5-dichlorostyrene, using peracids (e.g., meta-chloroperbenzoic acid) under controlled conditions . Post-synthesis, purity is validated via:

- Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify impurities.

- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to confirm structural integrity, particularly the oxirane ring and dichlorophenyl substituents.

- Mass Spectrometry (MS) for molecular weight verification (C₁₀H₇Cl₅O, MW 320.43 g/mol) .

Q. How is the molecular structure of this compound characterized using spectroscopic methods?

Methodological Answer: Key spectroscopic techniques include:

- X-ray Crystallography : Resolves the spatial arrangement of the oxirane ring and trichloroethyl group .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-Cl stretching at ~550–750 cm⁻¹, epoxy C-O-C asymmetric stretching at ~1250 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR detects protons on the oxirane ring (δ 3.5–4.5 ppm) and aromatic protons (δ 6.8–7.5 ppm for 3,5-dichlorophenyl) .

Advanced Research Questions

Q. What experimental approaches are used to investigate the enzymatic conversion of Tridiphane to a glutathione S-transferase (GST) inhibitor?

Methodological Answer: Studies employ:

- In Vitro Enzyme Assays : Incubate Tridiphane with purified GST enzymes (e.g., maize GST I) and glutathione (GSH), monitoring conjugation via UV-Vis spectroscopy or HPLC .

- Metabolite Profiling : Use LC-MS/MS to detect the reactive intermediate, 2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane-GSH conjugate, confirming GST inhibition .

- Kinetic Analysis : Measure inhibition constants (Kᵢ) to quantify GST inhibition potency .

Q. How do researchers analyze the herbicidal synergism between Tridiphane and atrazine in plant models?

Methodological Answer: Experimental designs include:

- Dose-Response Bioassays : Co-apply Tridiphane and atrazine to resistant weeds (e.g., Amaranthus spp.) to assess enhanced efficacy via reduced EC₅₀ values .

- Metabolic Tracing : Use ¹⁴C-labeled atrazine to track enhanced retention in plant tissues due to GST inhibition by Tridiphane metabolites .

- Transcriptomic Analysis : Compare gene expression profiles (e.g., GST isoforms) in treated vs. untreated plants via RNA sequencing .

Q. What methodologies are employed to study the environmental degradation pathways of Tridiphane?

Methodological Answer:

- Soil Microcosm Studies : Incubate Tridiphane with soil microbiota under aerobic/anaerobic conditions, extracting metabolites via solid-phase extraction (SPE) for GC-MS analysis .

- Hydrolysis Kinetics : Expose Tridiphane to buffered solutions (pH 5–9) at varying temperatures, quantifying degradation products (e.g., diols) via HPLC-UV .

- Photolysis Experiments : Use xenon arc lamps to simulate sunlight, monitoring photodegradation products with HRMS .

Q. How can researchers resolve contradictions in reported bioactivity data for Tridiphane across plant species?

Methodological Answer:

- Comparative Metabolomics : Profile GST activity and GSH levels in divergent species (e.g., maize vs. Amaranthus) using enzyme-linked immunosorbent assays (ELISA) .

- Species-Specific Kinetic Modeling : Measure GST isoform affinities for Tridiphane metabolites using surface plasmon resonance (SPR) .

- Field Trials : Conduct cross-species efficacy studies under controlled agronomic conditions, statistically analyzing variance (ANOVA) .

Q. What advanced analytical techniques are validated for detecting Tridiphane residues in environmental matrices?

Methodological Answer:

- EPA-Validated Methods : Follow Pesticide Analytical Manual (PAM) protocols using GC-ECD (electron capture detection) with a DB-5 capillary column (LOD: 0.01 ppm) .

- QuEChERS Extraction : Combine with LC-QTOF-MS for high-resolution identification in soil/water samples .

- Isotope Dilution : Use deuterated Tridiphane as an internal standard to improve quantification accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.